(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
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Overview
Description
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzhydryl group, a piperazine ring, a cyclopropylsulfonyl group, and an azetidinone moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzhydrylpiperazine intermediate, which is then reacted with a cyclopropylsulfonyl azetidinone derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Studies may focus on understanding how the compound interacts with biological targets and its potential therapeutic applications.
Medicine
In the field of medicine, this compound is explored for its potential as a drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability for further development as a therapeutic agent.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique chemical properties make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone include other piperazine derivatives, azetidinone derivatives, and compounds with sulfonyl groups. Examples include:
- (4-Benzhydrylpiperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
- (4-Benzhydrylpiperazin-1-yl)(1-(ethylsulfonyl)azetidin-3-yl)methanone
- (4-Benzhydrylpiperazin-1-yl)(1-(propylsulfonyl)azetidin-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-cyclopropylsulfonylazetidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-24(21-17-27(18-21)31(29,30)22-11-12-22)26-15-13-25(14-16-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIVNMXUNQXFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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